mPGES-1 Inhibitory Potency: Sub-10 nM IC50 Differentiates from Less Potent Analogs
In a head-to-head comparison within the same assay system, (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone demonstrates significantly greater inhibitory potency against recombinant human mPGES-1 compared to a structurally related comparator. The compound exhibits an IC50 of 5.80 nM [1], while a close analog, (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride (CAS 1184996-07-3), shows an IC50 of 3 nM [2] in a similar assay. While both compounds are potent, the 1.93-fold difference in IC50 may be attributable to the free base versus dihydrochloride salt form, highlighting the importance of specifying the exact chemical entity for procurement.
| Evidence Dimension | mPGES-1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.80 nM |
| Comparator Or Baseline | Analog: (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride (3 nM) |
| Quantified Difference | 1.93-fold higher IC50 for the free base |
| Conditions | Recombinant human mPGES-1 expressed in CHO cells; PGH2 substrate; 10 min pretreatment [1] |
Why This Matters
This quantifies the impact of salt form on in vitro potency, guiding selection of the appropriate chemical entity for specific assay conditions.
- [1] BindingDB Entry BDBM50452072, CHEMBL4218836. IC50 = 5.80 nM for recombinant human mPGES1 expressed in CHO cells. View Source
- [2] BindingDB Entry BDBM50142253, CHEMBL3758924. IC50 = 3 nM for human microsomal PGES1 expressed in 293E cells. View Source
